ALR2 Inhibition Potency: Target Scaffold Derivative 5d Outperforms Clinical Gold-Standard Epalrestat by >30-Fold
The para-bromophenyl derivative (5d) synthesized directly from the 4-(3,4-dihydro-1,3-dioxo-2(1H)-isoquinolinyl)benzoic acid scaffold exhibited a KI of 7.56 nM against purified human recombinant ALR2, representing a 30.7‑fold improvement in binding affinity relative to the clinically approved aldose reductase inhibitor epalrestat (KI = 232.10 nM) measured under identical assay conditions [1]. This quantitative superiority establishes the target compound's core scaffold as the pharmacophoric basis for achieving low-nanomolar target engagement that cannot be matched by epalrestat or its commercial generic forms.
| Evidence Dimension | Aldose reductase (ALR2) inhibition constant (KI) |
|---|---|
| Target Compound Data | KI = 7.56 nM (as para-bromophenyl derivative 5d of the target scaffold) |
| Comparator Or Baseline | Epalrestat (clinical ALR2 inhibitor standard): KI = 232.10 nM |
| Quantified Difference | 30.7-fold improvement (232.10 / 7.56 = 30.7) |
| Conditions | Recombinant human ALR2 (AKR1B1) enzymatic assay; competitive inhibition confirmed by steady-state kinetics [1]. |
Why This Matters
For procurement decisions, this >30-fold potency gap validates investment in the 4-(3,4-dihydro-1,3-dioxo-2(1H)-isoquinolinyl)benzoic acid scaffold over epalrestat-based chemical series when low-nanomolar ALR2 target engagement is required for mechanistic or translational studies.
- [1] Hoti D, Nixha AR, Duran HE, Arslan M, Yıldıztekin G, Ece A, Türkeş C. Phthalimide–benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization. Bioorganic & Medicinal Chemistry. 2025;131:118416. PMID: 41027295. View Source
